1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Description
Properties
IUPAC Name |
1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c12-7-10-6-11-14(4-5-15(11)13-10)8-9-2-1-3-9/h4-6,9H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVJKQDRBPXSLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN3C2=CC(=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyrazole derivatives. This compound has attracted attention in medicinal chemistry due to its potential biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.
Structural Characteristics
The unique structure of this compound features a cyclobutylmethyl group attached to the imidazo[1,2-b]pyrazole core. This specific configuration may enhance its binding affinity to biological targets and improve its pharmacokinetic properties compared to other similar compounds.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H12N4 |
| Molecular Weight | 200.24 g/mol |
| CAS Number | Not specified |
Pharmacological Properties
Research indicates that pyrazole derivatives, including this compound, exhibit a variety of pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : It may possess antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatments.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways:
- Enzyme Inhibition : The compound may inhibit kinases or phosphatases involved in cancer progression.
- Receptor Modulation : It could potentially interact with G-protein coupled receptors (GPCRs) influencing signaling pathways related to inflammation and immune response.
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyrazole derivatives. For instance:
- A study published in Medicinal Chemistry reviewed various pyrazole compounds and their biological activities, noting that structural modifications can significantly enhance their efficacy against specific targets .
- Another investigation focused on the anticancer properties of substituted pyrazoles, demonstrating that certain derivatives exhibited potent cytotoxic effects against a range of cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile can be contextualized by comparing it to related derivatives (Table 1). Key differences lie in substituent groups, synthetic routes, and inferred biological implications.
Key Comparisons
Substituent Effects on Reactivity and Stability Cyclobutylmethyl vs. Chloroethyl (1-position): The cyclobutylmethyl group in the target compound reduces electrophilicity compared to the chloroethyl group in and . The latter’s chlorine atom may act as a leaving group, enabling alkylation reactions but increasing toxicity risks . Carbonitrile Position (6 vs. 7): The 6-carbonitrile in the target compound vs. 7-carbonitrile in alters electronic distribution.
Synthetic Accessibility
- The use of protecting groups like (2-(trimethylsilyl)ethoxy)methyl () simplifies regioselective modifications, whereas the cyclobutylmethyl group may require specialized alkylation reagents .
- Tosyl cyanide, employed in for introducing carbonitrile, is a common electrophile in such syntheses, suggesting analogous routes for the target compound .
Biological Implications
- The imidazo[1,2-b]pyrazole core is recurrent in kinase inhibitors (e.g., ponatinib derivatives in ). The cyclobutylmethyl group’s steric bulk may optimize binding pocket interactions, while chloroethyl substituents () risk off-target alkylation .
- Carbonitrile groups enhance binding affinity via hydrogen bonding, as seen in ’s pyrazine-2-carbonitrile derivative, a kinase inhibitor candidate .
The 4-chlorophenyl group in adds aromatic π-stacking capacity, absent in the target compound .
Preparation Methods
Starting Materials and Key Intermediates
The synthesis often begins with substituted pyrazoles, particularly 5-amino-1-substituted pyrazoles, which serve as versatile building blocks. For example, ethyl (ethoxymethylene) cyanoacetate and hydrazine derivatives are commonly used to generate pyrazole intermediates with amino and nitrile functionalities.
Formation of Imidazo[1,2-b]pyrazole Core
- The cyclization to form the imidazo[1,2-b]pyrazole ring is typically achieved by treatment of amino-pyrazole precursors with dehydrating agents such as concentrated sulfuric acid or through aza-Wittig reactions involving triphenylphosphine and chloroketones.
- For instance, dehydration of 5-amino-pyrazoles with concentrated H2SO4 at room temperature yields ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives, which can then be hydrolyzed or further functionalized.
Installation of the Carbonitrile Group at Position 6
- The carbonitrile substituent at the 6-position is introduced either by direct substitution or via functional group transformations on precursors bearing carboxyl or ester groups.
- For example, nitrile groups can be introduced by dehydration of corresponding amides or through the use of malononitrile derivatives in condensation reactions with pyrazole intermediates.
- Alternatively, the carbonitrile group may be retained from starting materials such as ethyl (ethoxymethylene) cyanoacetate used in initial pyrazole syntheses.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Pyrazole formation | Hydrazine + ethyl (ethoxymethylene) cyanoacetate, toluene, 80°C, 8 h | 5-amino-1-substituted pyrazole derivatives |
| 2 | Cyclization to imidazo[1,2-b]pyrazole | Concentrated H2SO4, room temperature | Ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate |
| 3 | N-1 substitution | Cyclobutylmethyl halide, base (e.g., K2CO3), solvent (e.g., DMF) | 1-(cyclobutylmethyl)-imidazo[1,2-b]pyrazole derivative |
| 4 | Carbonitrile introduction | Dehydration of amide or condensation with malononitrile derivatives | 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile |
Research Findings and Yields
- Yields for the cyclization steps forming the imidazo[1,2-b]pyrazole core typically range from moderate to good (50–80%), depending on reaction conditions and substituents.
- N-1 alkylation reactions with cyclobutylmethyl halides generally proceed with good selectivity and yields above 70% in related systems.
- The introduction of the carbonitrile group via dehydration or condensation methods also shows satisfactory yields, often exceeding 60%.
Analytical Data and Characterization
- The final compound is characterized by standard spectroscopic techniques such as NMR (1H, 13C), IR spectroscopy (notably the nitrile stretch around 2200 cm⁻¹), and mass spectrometry confirming the molecular weight of approximately 200 g/mol.
- Crystallographic data and 3D conformer analyses support the structural assignment of the imidazo[1,2-b]pyrazole core with cyclobutylmethyl and carbonitrile substituents.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Pyrazole intermediate synthesis | Hydrazine + ethyl (ethoxymethylene) cyanoacetate, toluene, 80°C, 8 h | 60–75 | Formation of 5-amino-pyrazoles |
| Cyclization to imidazo[1,2-b]pyrazole | Concentrated H2SO4, room temperature | 50–80 | Dehydration or aza-Wittig reaction |
| N-1 Cyclobutylmethyl substitution | Cyclobutylmethyl halide, base (K2CO3), DMF | 70–85 | Nucleophilic substitution on nitrogen |
| Carbonitrile group installation | Dehydration of amide or condensation with malononitrile derivatives | 60–75 | Introduction or retention of nitrile group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
